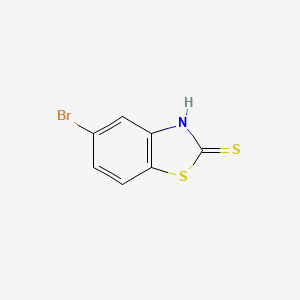

![molecular formula C14H17N3OS B1275706 4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 667413-38-9](/img/structure/B1275706.png)

4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

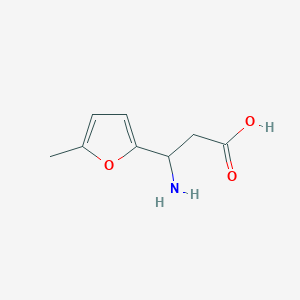

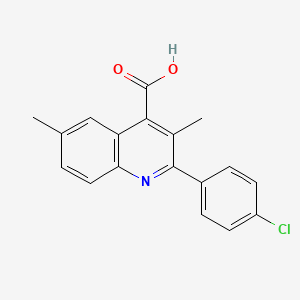

The synthesis of various 1,2,4-triazole derivatives has been explored in the literature. For instance, the synthesis of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one derivatives was achieved through a reaction catalyzed by 18-crown-6-ether at room temperature, using potassium carbonate and allyl bromide in dry acetone . Similarly, the synthesis of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione was performed and characterized by IR-NMR spectroscopy and single-crystal X-ray diffraction . Another study reported the synthesis of 4-allyl-5-(thiophen-2-ylmethyl)-2H-1,2,4-triazol-3(4H)-one, which was characterized using various spectroscopic methods and X-ray diffraction . These studies demonstrate the feasibility of synthesizing allyl-substituted triazole derivatives with different substituents.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were determined using 2D-NMR measurements, including gHSQC and gHMBC, as well as single-crystal X-ray diffraction experiments . The molecular geometry, vibrational frequencies, and chemical shift values were calculated using both Hartree-Fock (HF) and density functional theory (DFT) methods, providing insights into the conformational flexibility and electronic structure of these molecules . The molecular structure is often stabilized by intermolecular hydrogen bonding and pi-pi stacking interactions .

Chemical Reactions Analysis

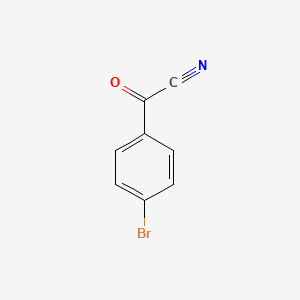

The reactivity of the triazole derivatives has been explored in various studies. For example, the alkylation of 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol with allyl bromide was achieved using triethylamine as a base, demonstrating regioselective S-alkylation . Additionally, Schiff bases derived from 4-amino-5-(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiol were synthesized and evaluated for antifungal activity, indicating the potential for biological applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized triazole derivatives were characterized using various spectroscopic techniques. The vibrational frequencies and chemical shift values were in good agreement with experimental values, and the molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and thermodynamic properties were analyzed using HF and DFT methods . The electronic absorption spectra and transition states were also investigated, providing a comprehensive understanding of the electronic properties of these compounds .

Case Studies and Biological Activity

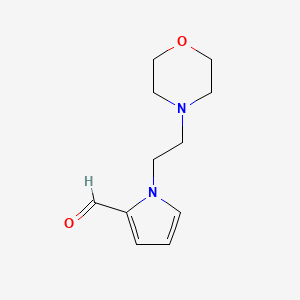

Some of the synthesized triazole derivatives have been evaluated for biological activities. For instance, novel Schiff bases derived from 4-amino-5-(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiol were tested against Candida albicans, with some derivatives showing promising antifungal activity . Additionally, the potential inhibition of cyclin-dependent kinase 5 enzyme by triazole compounds has been theoretically explored, suggesting possible therapeutic applications .

Aplicaciones Científicas De Investigación

Corrosion Inhibition

- This compound has been explored for its role in inhibiting corrosion of mild steel. A study demonstrated that derivatives of 4H-1,2,4-triazole-3-thiol, including those with allyl groups, can effectively inhibit mild steel corrosion in acidic environments (Orhan et al., 2012).

Synthesis and Characterization

- Research has focused on synthesizing novel Schiff bases containing the 1,2,4-triazole ring, which can include derivatives of 4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol. These compounds are characterized by various spectroscopic methods for potential applications (Mobinikhaledi et al., 2010).

DNA Methylation Inhibition

- There is research exploring the functionalization of similar triazole-thiol compounds for their potential role in inhibiting DNA methylation, which has implications in cancer treatment (Hakobyan et al., 2017).

Antioxidant and α-Glucosidase Inhibition

- Studies have also looked into the antioxidant and α-glucosidase inhibitory activities of Schiff bases containing 1,2,4-triazole and pyrazole rings, related to the compound of interest. These activities are relevant in managing oxidative stress and diabetes (Pillai et al., 2019).

Safety And Hazards

Direcciones Futuras

The future directions for research on “4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol” and similar compounds could involve further exploration of their biological activities. Given the known antiviral and anti-infective properties of some 1,2,4-triazoles , these compounds could be potential candidates for drug development. Further studies could also explore the synthesis of these compounds and their chemical properties.

Propiedades

IUPAC Name |

3-[(3,5-dimethylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-4-5-17-13(15-16-14(17)19)9-18-12-7-10(2)6-11(3)8-12/h4,6-8H,1,5,9H2,2-3H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZKYSQSJFABLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2=NNC(=S)N2CC=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397581 |

Source

|

| Record name | 4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

CAS RN |

667413-38-9 |

Source

|

| Record name | 4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1275647.png)

![1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1275670.png)

![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1275672.png)